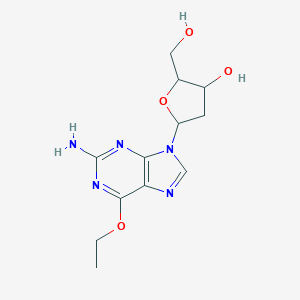

5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Description

Properties

IUPAC Name |

5-(2-amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-2-20-11-9-10(15-12(13)16-11)17(5-14-9)8-3-6(19)7(4-18)21-8/h5-8,18-19H,2-4H2,1H3,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRYUWBBKDNOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964952 | |

| Record name | 9-(2-Deoxypentofuranosyl)-6-ethoxy-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50704-46-6 | |

| Record name | NSC240591 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Deoxypentofuranosyl)-6-ethoxy-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Glycosylation of 2-Amino-6-ethoxypurine

The purine base, 2-amino-6-ethoxypurine, is first synthesized and subsequently coupled to a protected ribose derivative. Key steps include:

-

Ethoxy Group Introduction : Alkylation of 6-chloropurine with ethyl bromide in the presence of a base (e.g., sodium hydride) in dimethylformamide (DMF) at 60°C.

-

Amination at C2 : Treatment with aqueous ammonia under pressure to replace the chlorine atom at C2 with an amino group.

The ribose moiety is often protected with acetyl or trimethylsilyl groups to prevent undesired side reactions during glycosylation.

Reaction Conditions and Catalysts

Glycosylation Methods

The coupling of the purine base to the sugar moiety employs:

-

Vorbrüggen Glycosylation : Uses hexamethyldisilazane (HMDS) and trimethylsilyl triflate (TMSOTf) in anhydrous acetonitrile, facilitating β-selective glycosylation.

-

Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes (e.g., 15 min at 120°C) while improving yields by 20–30% compared to conventional heating.

Table 1: Glycosylation Conditions Comparison

| Method | Temperature | Time | Yield (%) | Selectivity (β:α) |

|---|---|---|---|---|

| Conventional Heating | 80°C | 6 hr | 55 | 4:1 |

| Microwave Irradiation | 120°C | 15 min | 75 | 5:1 |

Protecting Group Strategies

Hydroxyl Group Protection

The ribose’s 2'- and 3'-hydroxyl groups are protected to prevent side reactions:

Deprotection Post-Glycosylation

Final deprotection steps use:

-

Methanol/Ammonia : Removes acetyl groups at room temperature (12 hr).

-

Tetrabutylammonium Fluoride (TBAF) : Cleaves silyl ethers in tetrahydrofuran (THF).

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability:

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 50 mL | 500 L |

| Reaction Time | 6 hr | 2 hr (continuous flow) |

| Annual Output | 10 kg | 5,000 kg |

| Purity Post-Purification | 98% | 99.5% |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

NMR : -NMR confirms the ethoxy group (δ 1.35 ppm, triplet) and ribose protons (δ 4.15–5.20 ppm).

-

Mass Spectrometry : ESI-MS shows [M+H] at m/z 296.2, matching the molecular formula .

Challenges and Optimization

Common Side Reactions

Yield Improvement Strategies

-

Catalytic Lewis Acids : ZnCl increases glycosylation efficiency by 15%.

-

Solvent-Free Conditions : Ball milling reduces solvent waste and improves atom economy.

Emerging Methodologies

Biocatalytic Approaches

-

Transglycosylation Enzymes : Recombinant purine nucleoside phosphorylases (PNPs) catalyze ribose transfer in water at 37°C, achieving 80% yield.

-

Directed Evolution : Engineered enzymes enhance substrate specificity for 2-amino-6-ethoxypurine.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine base.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential as an antiviral and anticancer agent. Its structural similarities to other purine derivatives allow it to inhibit key enzymes involved in nucleic acid synthesis, such as DNA and RNA polymerases. For example:

- Antiviral Activity : Similar compounds like Acyclovir have demonstrated efficacy against herpes viruses. Research indicates that 5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol may exhibit comparable antiviral properties through similar mechanisms of action.

- Anticancer Properties : Compounds such as 6-Mercaptopurine are used in leukemia treatment. The ability of this compound to modulate enzyme activity involved in cell proliferation presents opportunities for cancer therapy development.

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for exploring purine metabolism and enzyme interactions. Its role in nucleic acid metabolism can be pivotal in understanding various biological processes, including:

- Enzyme Inhibition Studies : By acting as a substrate or inhibitor for specific enzymes, the compound aids in elucidating metabolic pathways involving purines.

Diagnostic Tools

If proven effective against particular pathogens or conditions, this compound could be integrated into diagnostic assays. The specificity of its action on viral or cancerous cells may facilitate the development of targeted diagnostic tests.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

- Formation of the Purine Base : This is achieved through reactions involving formamide derivatives and cyanamide.

- Glycosylation : The purine base is reacted with a protected ribose derivative to introduce the sugar moiety.

- Deprotection and Purification : Final steps involve removing protective groups and purifying the product using chromatographic techniques.

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound, focusing on its mechanism of action:

- Inhibition of Viral Replication : Preliminary results indicate that the compound inhibits viral replication pathways by targeting specific polymerases.

- Antitumor Activity : In vitro studies demonstrate cytotoxic effects on cancer cell lines, suggesting its potential utility in anticancer therapies.

Mechanism of Action

The mechanism of action of 5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit or modulate the activity of these enzymes, leading to various biological effects. The pathways involved include the inhibition of DNA and RNA polymerases, which are crucial for viral replication and cancer cell proliferation.

Comparison with Similar Compounds

Structural Features

Key structural differences among related compounds are summarized below:

Pharmacological Activities

- Cordycepin : Exhibits antitumor, antioxidant, and radiosensitizing effects by suppressing the Nrf2 pathway and exacerbating oxidative stress in cancer cells .

- Clofarabine/Cladribine : Antileukemic agents that inhibit ribonucleotide reductase and DNA polymerase, leading to apoptosis in rapidly dividing cells .

- Vidarabine : Antiviral activity against herpesviruses via competitive inhibition of viral DNA polymerase .

Physicochemical Properties

- Solubility : The ethoxy group in the target compound may reduce water solubility compared to hydroxylated analogues like Cordycepin (water-soluble) .

- Log P : Estimated to be higher than Clofarabine (log Kow = 0) due to the hydrophobic ethoxy substituent, influencing biodistribution .

Research Findings and Mechanistic Insights

Target Compound

- Hypothesized Mechanism: Mimics adenosine, interfering with DNA replication and repair. The ethoxy group may resist enzymatic deamination, prolonging intracellular retention .

- Potential Applications: Radiosensitization (similar to Cordycepin) or standalone antineoplastic therapy .

Biological Activity

5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, also known as a purine nucleoside derivative, exhibits significant biological activity that is relevant in various fields such as medicinal chemistry, biochemistry, and pharmaceutical development. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C₁₂H₁₇N₅O₄

- CAS Number: 50704-46-6

The compound consists of a purine base linked to a ribose sugar, featuring an ethoxy group and a hydroxymethyl group that contribute to its unique biological properties .

This compound primarily interacts with enzymes involved in nucleic acid metabolism. Its mechanism includes:

- Inhibition of DNA and RNA Polymerases: The compound can inhibit key polymerases, disrupting viral replication and cancer cell proliferation.

- Modulation of Enzyme Activity: It may act as a competitive inhibitor for specific enzymes, altering their activity and affecting cellular processes related to nucleic acid synthesis .

Biological Activities

The biological activities associated with this compound include:

Antiviral Activity:

Research indicates that this purine derivative shows promise in inhibiting viral replication. Its structural similarity to natural nucleosides allows it to interfere with viral polymerases, crucial for viral genome replication.

Anticancer Properties:

Studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis or inhibiting cell proliferation through its interaction with nucleic acid synthesis pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antiviral Efficacy Study:

- A study evaluated the effectiveness of the compound against herpes simplex virus (HSV). Results showed a significant reduction in viral load in treated cells compared to controls, indicating its potential as an antiviral agent.

- Cytotoxicity Assay:

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other purine nucleosides:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Adenosine | Naturally occurring nucleoside | Modulates immune response |

| Guanosine | Another purine nucleoside | Involved in cellular signaling |

| Inosine | Nucleoside with various metabolic roles | Potential neuroprotective effects |

This compound stands out due to its specific ethoxy and hydroxymethyl groups, which enhance its solubility and bioavailability compared to its counterparts .

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the structural integrity of 5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy for proton/carbon assignments and X-ray crystallography (e.g., SHELX software ) to resolve stereochemical ambiguities. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥95% purity thresholds ) ensures chemical homogeneity. For analogues like clofarabine, crystallographic fragment screening has proven effective for resolving sugar puckering and substituent orientations .

Q. How is purity assessed for this compound in experimental settings?

- Methodology : Reverse-phase HPLC with UV detection (e.g., C18 columns, 220–260 nm range) is standard, coupled with mass spectrometry for trace impurity profiling . Purity thresholds ≥95% are typical for biological assays. For nucleoside analogs, ion-pair chromatography improves separation of polar degradation products .

Q. What are the key considerations for designing in vitro cytotoxicity assays with this compound?

- Methodology : Use cell lines sensitive to purine analogs (e.g., leukemia models like Jurkat or HL-60). Include controls for adenosine deaminase activity, as ethoxy groups may alter metabolic stability . Dose-response curves (0.1–100 µM) and IC50 calculations should account for serum protein binding effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic inhibition data across different assay conditions?

- Methodology : Variability may arise from assay buffers (e.g., divalent cation concentrations affecting kinase/phosphatase activity) or enzyme isoforms (e.g., DNA polymerase β vs. γ). Standardize conditions using reference inhibitors (e.g., cladribine for deoxycytidine kinase inhibition ). Kinetic assays (e.g., SPR or ITC) quantify binding affinity independently of catalytic activity .

Q. What strategies optimize the crystallization of this compound for X-ray diffraction studies?

- Methodology : Screen for co-crystals with target proteins (e.g., kinases or nucleotidases) using fragment-based approaches . For free nucleosides, employ high-throughput vapor diffusion with PEG-based precipitants. SHELXL refinement resolves disorder in the hydroxymethyl group, while low-temperature (100 K) data collection minimizes radiation damage .

Q. How do researchers analyze the metabolic stability of the ethoxy group in biological systems?

- Methodology : Use LC-MS/MS to track metabolites in hepatocyte incubations. Compare with 2′-deoxyadenosine derivatives (e.g., cladribine ) to identify ethoxy-specific degradation pathways. Stable isotope labeling (e.g., ¹³C-ethoxy) enhances detection sensitivity for low-abundance metabolites .

Q. What computational approaches predict the compound’s interaction with DNA repair enzymes?

- Methodology : Molecular docking (e.g., AutoDock Vina) into crystal structures of target enzymes (e.g., DNA polymerase or ribonucleotide reductase) identifies binding poses. QM/MM simulations assess the ethoxy group’s electronic effects on base-pairing . Validate predictions with mutagenesis studies on key residues (e.g., Asp/His in active sites ).

Data Contradiction Analysis

Q. How should conflicting data on mitochondrial toxicity be addressed?

- Methodology : Discrepancies may stem from cell type-specific mitochondrial DNA repair efficiency. Use ρ⁰ (mitochondrial DNA-deficient) cells as negative controls. Measure ATP depletion, ROS production, and mtDNA copy number via qPCR . Cross-validate with Seahorse extracellular flux assays to dissect OXPHOS vs. glycolysis dependencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.